

The Discovery and Development of Triflusulfuron-methyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triflusulfuron-methyl*

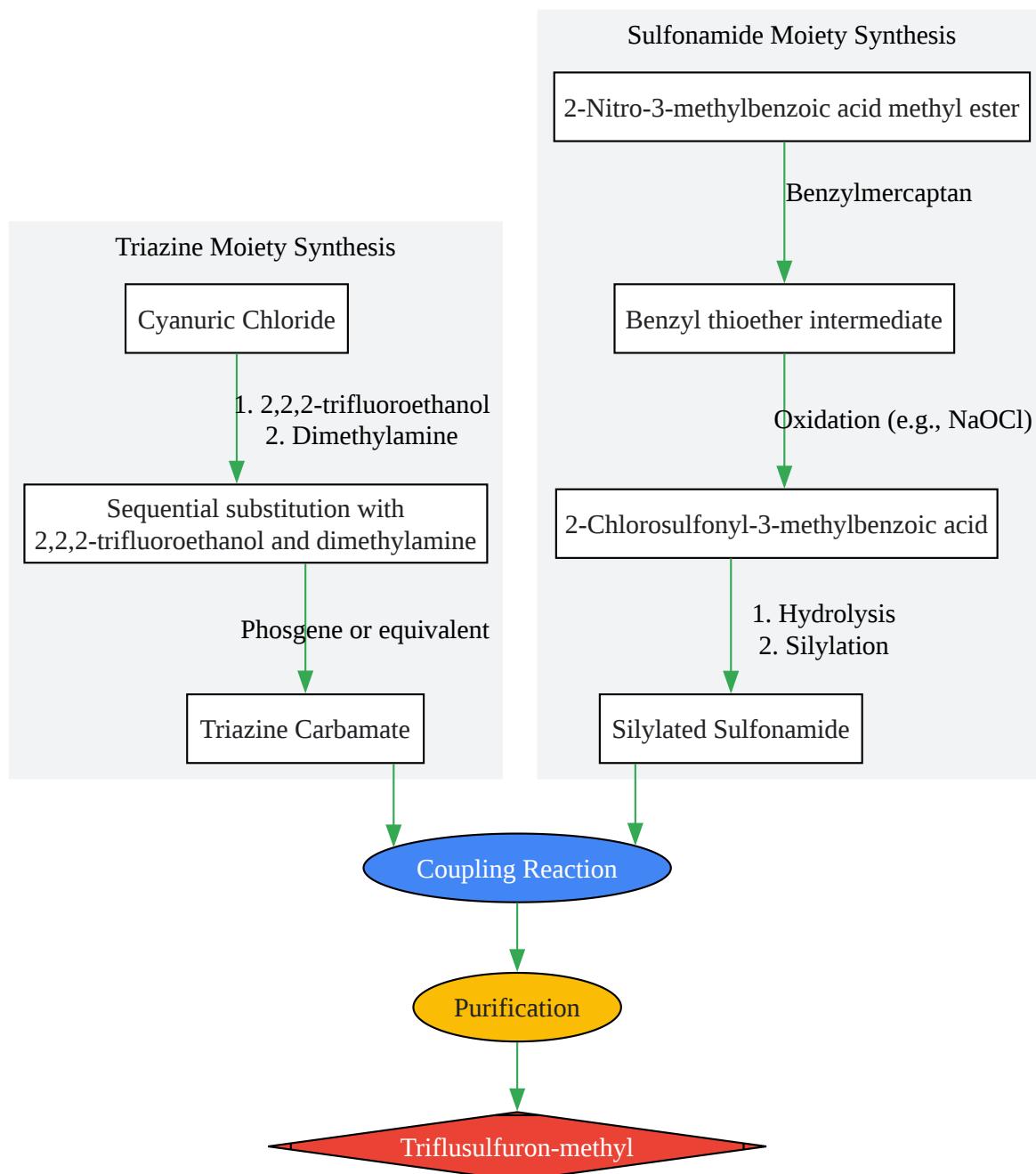
Cat. No.: B1682544

[Get Quote](#)

Introduction

Triflusulfuron-methyl, a potent sulfonylurea herbicide, represents a significant advancement in selective weed control, particularly in sugar beet cultivation. Developed and introduced by DuPont in the 1990s, its commercial trademarks include Debut®, Safari®, and Upbeet®.^[1] This herbicide is distinguished by its high efficacy at low application rates, post-emergence activity against a broad spectrum of broadleaf weeds and some grasses, and its unique safety profile in sugar beets, a crop notoriously sensitive to many herbicides.^{[2][3]} This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and key experimental data related to **Triflusulfuron-methyl**, intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Physicochemical Properties


Triflusulfuron-methyl is a white, crystalline solid with a melting point of 160–163 °C (technical grade: 155–158 °C).^[4] Its solubility in water is pH-dependent, being very low in acidic conditions and increasing significantly in neutral to alkaline solutions.^[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

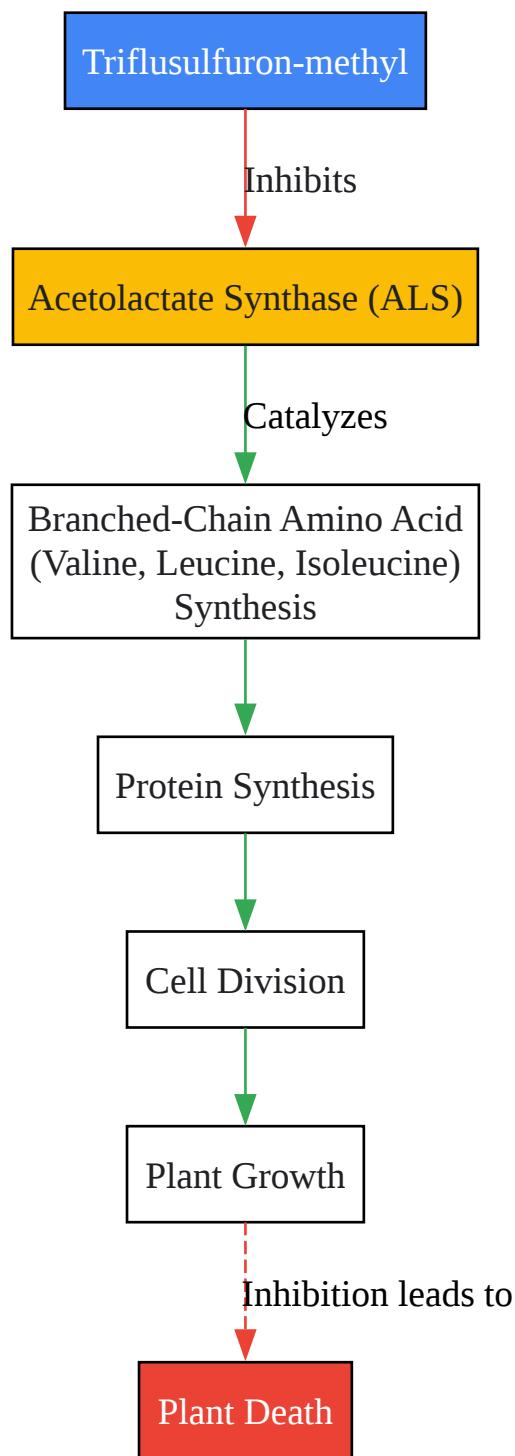
Property	Value	Reference
IUPAC Name	methyl 2-[(4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl-3-methylbenzoate	[4]
CAS Registry Number	126535-15-7	[1]
Molecular Formula	C ₁₇ H ₁₉ F ₃ N ₆ O ₆ S	[1]
Molecular Weight	492.43 g/mol	[1] [4]
Melting Point	160–163 °C	[1] [4]
Water Solubility (25 °C)	1 ppm (pH 3), 3 ppm (pH 5), 110 ppm (pH 7), 11000 ppm (pH 9)	[1]
pKa	4.4	[1]
Log P (octanol/water at pH 7, 25°C)	9.2	[1]

Synthesis of Triflusulfuron-methyl

The industrial synthesis of **Triflusulfuron-methyl** is a multi-step process that involves the careful construction of the sulfonylurea bridge, the key functional group responsible for its herbicidal activity. The general synthetic pathway can be broken down into two main components: the synthesis of the triazine heterocycle and the synthesis of the sulfonamide portion, followed by their coupling.

A generalized workflow for the synthesis is outlined below:

[Click to download full resolution via product page](#)


Caption: Generalized synthetic pathway for **Triflusulfuron-methyl**.

The synthesis begins with the preparation of a triazine ring system, typically derived from cyanuric chloride. This undergoes sequential substitution with 2,2,2-trifluoroethanol and dimethylamine. The resulting intermediate is then converted to a triazine carbamate.^[5] Concurrently, the sulfonamide portion is synthesized starting from 2-Nitro-3-methylbenzoic acid methyl ester, which is reacted with benzylmercaptan. The product of this reaction is then oxidized with sodium hypochlorite and reacted with t-butyldimethylsilylamine.^[4] Finally, the silylated sulfonamide is coupled with the o-phenyl-N-[4-dimethylamino-6-(2,2,2-trifluoroethoxy)]-1,3,5-triazinylcarbamate to form the sulfonylurea bridge, yielding **Triflusulfuron-methyl**.^[4] The entire process requires precise control of reaction conditions such as temperature, solvent, and pH to ensure high purity and yield.^[5]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Triflusulfuron-methyl, like other sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[4][6]} ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and plant growth.^[6] ^[7] This pathway is present in plants and microorganisms but absent in animals, which contributes to the low mammalian toxicity of ALS-inhibiting herbicides.

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth. The overall process is depicted in the following signaling pathway diagram:

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Triflusulfuron-methyl**.

Basis of Selectivity in Sugar Beets

A remarkable feature of **Triflusulfuron-methyl** is its high degree of safety in sugar beets.^[2] This selectivity is not due to differences in uptake or sensitivity of the target enzyme, ALS. Instead, it is attributed to the rapid metabolism of the herbicide within the sugar beet plant.^[7] Sugar beets can metabolize **Triflusulfuron-methyl** with a half-life of less than one hour.^[7] In contrast, sensitive weed species metabolize the compound much more slowly, with half-lives exceeding 35 hours.^[7]

The primary metabolic pathway in sugar beets involves the nucleophilic attack by glutathione at the urea carbonyl group of **Triflusulfuron-methyl**. This results in the formation of an S-carbamoyl glutathione conjugate, along with 7-methylsaccharin and its free acid.^[7] This rapid detoxification prevents the herbicide from reaching and inhibiting the ALS enzyme in sugar beets, thereby conferring tolerance.

Experimental Protocols

Herbicidal Efficacy Testing

Objective: To evaluate the effectiveness of **Triflusulfuron-methyl** in controlling various weed species under field or greenhouse conditions.

Methodology:

- Experimental Design: Randomized complete block design with multiple replications (typically 3-4).
- Treatments: Include a range of **Triflusulfuron-methyl** application rates (e.g., 10, 15, 20 g a.i./ha), a weedy check (no herbicide), and a weed-free check (manual weeding).^[8] Tank mixes with other herbicides (e.g., Phenmedipham) may also be included.^[8]
- Application: Apply post-emergence to actively growing weeds and crops at specified growth stages (e.g., cotyledon to 4-leaf stage of sugar beets).^[8] Use a calibrated sprayer to ensure uniform application.
- Data Collection:
 - Weed control efficacy: Visually assess the percentage of weed control by species compared to the weedy check at various intervals after treatment (e.g., 7, 14, 28 days).

- Crop injury: Visually assess any phytotoxicity to the crop on a percentage scale.
- Weed biomass: Harvest and weigh the above-ground biomass of weeds in a defined area within each plot at the end of the trial.
- Crop yield: Harvest and measure the yield of the crop (e.g., sugar beet root weight) at maturity.^[8]
- Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the inhibitory activity of **Triflusulfuron-methyl** on the ALS enzyme extracted from different plant species.

Methodology:

- Enzyme Extraction:
 - Homogenize young leaf tissue in an extraction buffer (e.g., phosphate buffer containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and a reducing agent).
 - Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
- Enzyme Assay:
 - The assay is based on the colorimetric determination of acetolactate, the product of the ALS-catalyzed reaction.
 - Incubate the enzyme extract with a reaction mixture containing the necessary cofactors and varying concentrations of **Triflusulfuron-methyl**.
 - Initiate the reaction by adding the substrate (pyruvate).
 - Stop the reaction after a defined period and convert the acetolactate to acetoin by acidification (e.g., with H₂SO₄).

- Add creatine and α -naphthol to the mixture, which react with acetoin to form a colored complex.
- Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

- Data Analysis:
 - Calculate the percentage of ALS inhibition for each concentration of **Triflusulfuron-methyl** relative to a control without the inhibitor.
 - Determine the I_{50} value (the concentration of inhibitor required to cause 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration.

Plant Metabolism Study

Objective: To investigate the rate and pathway of **Triflusulfuron-methyl** metabolism in plants.

Methodology:

- Radiolabeled Herbicide: Use radiolabeled **Triflusulfuron-methyl** (e.g., ^{14}C -labeled) to trace its fate in the plant.
- Plant Treatment: Apply the radiolabeled herbicide to the foliage of the test plants (e.g., sugar beets and various weed species) at a known rate.
- Sample Collection: Harvest the plants at different time intervals after treatment.
- Extraction:
 - Wash the plant surface to remove unabsorbed herbicide.
 - Homogenize the plant tissue and extract the radioactive residues with appropriate solvents (e.g., acetonitrile/water).
- Analysis:

- Quantify the total radioactivity in the extracts using liquid scintillation counting.
- Separate the parent compound and its metabolites using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
- Identify the metabolites by comparing their retention times with those of known standards and by using mass spectrometry (MS).

- Data Analysis:
 - Calculate the half-life of **Triflusulfuron-methyl** in each plant species.
 - Elucidate the metabolic pathway by identifying the structure of the metabolites formed over time.

Toxicological Profile

Triflusulfuron-methyl exhibits low acute oral and dermal toxicity.^{[1][9]} The primary target organs identified in animal studies are the liver, testes, and red blood cells.^[10] A summary of its toxicological data is presented in Table 2.

Study Type	Species	Results	Reference
Acute Oral LD ₅₀	Rat	>5000 mg/kg	[1]
Acute Dermal LD ₅₀	Rabbit	>2000 mg/kg	[1]
Chronic Toxicity (2-year)	Rat	NOAEL = 4.0 mg/kg bw/day	[11]
Carcinogenicity	Rat	Classified as a "possible human carcinogen" (Group C) based on an increased incidence of benign testicular interstitial cell adenomas in male rats.	[10]
Genotoxicity		Negative in mouse micronucleus assay. Some evidence of clastogenicity in <i>in vitro</i> studies.	[10]

The Acceptable Daily Intake (ADI) for **Triflusulfuron-methyl** has been set at 0.04 mg/kg bw/day, based on the NOAEL from a two-year rat study with a safety factor of 100.[\[11\]](#)

Environmental Fate

Triflusulfuron-methyl is not expected to be persistent in soil environments.[\[9\]](#) Its degradation in soil is influenced by both chemical and microbial processes.[\[9\]](#) Hydrolysis is a significant degradation pathway, particularly in acidic soils, and involves the cleavage of the sulfonylurea bridge.[\[9\]](#) In neutral to alkaline soils, microbial degradation plays a more dominant role.[\[12\]](#) Due to its mobility, there is a high alert for drainflow.[\[9\]](#) It is not expected to leach significantly to groundwater.[\[9\]](#) **Triflusulfuron-methyl** is very toxic to aquatic life with long-lasting effects.[\[13\]](#) Key environmental fate data are summarized in Table 3.

Parameter	Value	Conditions	Reference
Soil Metabolism Half-life (DT ₅₀)	21-39 days	Aerobic	[11]
Aqueous Hydrolysis Half-life (DT ₅₀)	3.7 days	pH 5	[11]
	13.9 days	pH 7	[11]
	24.6 days	pH 9	[11]
Aqueous Photolysis Half-life (DT ₅₀)	3.8 days	pH 5	[11]

Conclusion

Triflusulfuron-methyl stands as a testament to the advancements in herbicide discovery and development. Its targeted mechanism of action, coupled with a unique selectivity profile based on rapid metabolic detoxification in sugar beets, provides an effective and valuable tool for weed management. This technical guide has provided a comprehensive overview of its discovery, synthesis, mode of action, and key experimental data, offering valuable insights for researchers and professionals in the agrochemical and related scientific fields. Further research into the specific enzymes responsible for its rapid metabolism in tolerant species could pave the way for the development of even more selective and environmentally benign herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. canada.ca [canada.ca]

- 4. eppltd.com [eppltd.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. Evaluation of efficacy of Triflusulfuron methyl on control of broadleaved weed in sugar beet fields - Iranian Journal of Crop Sciences [agrobreedjournal.ir]
- 9. Triflusulfuron-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [The Discovery and Development of Triflusulfuron-methyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682544#discovery-and-development-of-triflusulfuron-methyl-herbicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com